molecular formula C11H12F2O2 B8077219 5-(3,5-Difluorophenoxy)pentanal

5-(3,5-Difluorophenoxy)pentanal

Cat. No.: B8077219
M. Wt: 214.21 g/mol
InChI Key: ZOHZSLVLKYKJNB-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenoxy)pentanal (CAS: 1603067-38-4) is an organofluorine compound characterized by a pentanal backbone substituted with a 3,5-difluorophenoxy group.

Properties

IUPAC Name

5-(3,5-difluorophenoxy)pentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h4,6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHZSLVLKYKJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

β-O-4 Lignin Model Compounds

A β-O-4 type lignin model compound, 2-(3,5-difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF), shares the 3,5-difluorophenoxy moiety but differs in its hydroxyl-rich side chain and methoxy-substituted aromatic ring (Figure 1). Studies show that the 3,5-difluorophenoxy group in VDF facilitates tracking phenolic byproducts (e.g., 3,5-difluorophenol) during oxidative degradation, highlighting its utility in lignin chemistry . In contrast, 5-(3,5-Difluorophenoxy)pentanal lacks hydroxyl groups, making it less reactive toward oxidation but more suitable for aldehyde-specific reactions.

Property This compound VDF (Lignin Model)
Functional Groups Aldehyde, difluorophenoxy Diols, methoxy, difluorophenoxy
Reactivity Aldehyde-specific Oxidative degradation-prone
Applications Synthetic intermediates Lignin degradation studies

Diazenyl-Substituted Analogs

5-(4-((2,6-Difluorophenyl)diazenyl)-3,5-difluorophenoxy)pentanoic acid () features a diazenyl (-N=N-) linker and a carboxylic acid terminus. The diazenyl group introduces photoresponsive properties, while the carboxylic acid enables conjugation. Compared to this compound, this compound’s extended π-system and acidic group enhance its utility in supramolecular systems but reduce volatility .

Comparison with Functional Group Analogs

Aldehyde/Ketone Derivatives

  • Benzylacetone (CAS: 2550-26-7) and 3-Phenylpropanal (CAS: 104-53-0) () are aromatic aldehydes/ketones lacking fluorine. Benzylacetone’s ketone group imparts higher stability, while 3-Phenylpropanal’s shorter chain limits steric effects. The difluorophenoxy group in this compound introduces electron-withdrawing effects, altering nucleophilic reactivity compared to non-fluorinated analogs .

Alcohol and Furanone Derivatives

  • 5-Phenyl-1-pentanol () replaces the aldehyde with a hydroxyl group, increasing hydrophilicity.
  • Dihydro-5-pentyl-2(3H)-furanone () features a cyclic ester, enabling lactone-specific reactions. These compounds diverge in applications: pentanol derivatives are used in surfactants, while the aldehyde group in this compound suits crosslinking or condensation reactions .

Comparison with Fluorinated Compounds

Perfluorinated Pentanoic Acids

Perfluoro-n-[1,2,3,4,5-13C5]pentanoic acid () is a fully fluorinated carboxylic acid with environmental analysis applications. Its high fluorine content confers extreme chemical inertness, contrasting with this compound’s partial fluorination and aldehyde reactivity .

Decafluoro-3-Pentanone

1,1,1,2,2,4,4,5,5,5-decafluoro-3-pentanone (CAS: 684-32-2, ) is a perfluorinated ketone. The partial fluorination in this compound balances reactivity and stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity Profile Applications
This compound Aldehyde, difluorophenoxy Nucleophilic addition Synthetic intermediates
VDF (Lignin Model) Diols, methoxy, difluorophenoxy Oxidative degradation Lignin chemistry
5-(Diazenyl-difluorophenoxy)pentanoic acid Carboxylic acid, diazenyl Photoresponsive, conjugation Supramolecular systems

Table 2: Fluorination Impact

Compound Fluorine Content Key Property
This compound Partial Moderate reactivity
Perfluoro-n-pentanoic acid Full Chemical inertness
Decafluoro-3-pentanone Full Non-flammable

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